Solubility and stability of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
Solubility and stability of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
An In-depth Technical Guide to the Solubility and Stability of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde is a substituted salicylaldehyde derivative of interest in synthetic chemistry and drug discovery. Its utility as a building block is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of these critical parameters. While direct quantitative data for this specific molecule is limited in publicly available literature, this document synthesizes information from structurally analogous compounds and established chemical principles to offer predictive insights and detailed experimental protocols. The guide covers a qualitative solubility profile, discusses potential degradation pathways, and provides standardized methodologies for quantitative solubility determination and stability assessment, including a robust stability-indicating HPLC method.
Introduction: Chemical Identity and Significance
3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde, with the CAS Number 183017-88-1 and molecular formula C12H15ClO2, is a bifunctional organic molecule.[1] It incorporates a reactive benzylic chloride moiety and a versatile salicylaldehyde core. The salicylaldehyde framework is a common feature in various biologically active compounds and a precursor for the synthesis of more complex molecular architectures. The presence of the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular libraries. The tert-butyl group influences the molecule's steric and electronic properties, potentially enhancing its solubility in nonpolar solvents and modulating its reactivity.
Understanding the solubility and stability of this compound is paramount for its effective utilization in research and development. Solubility dictates the choice of appropriate solvents for synthesis, purification, and formulation, while knowledge of its stability profile is crucial for ensuring its integrity during storage and handling, as well as for predicting its behavior in various reaction and biological environments.
Solubility Profile
The solubility of a compound is a fundamental property that governs its application in solution-based chemistry. The "like dissolves like" principle provides a foundational basis for predicting solubility. 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde possesses both polar (hydroxyl, aldehyde) and nonpolar (tert-butyl, chloromethyl, aromatic ring) functionalities, suggesting a nuanced solubility profile.
Qualitative Solubility
Based on its structure and data from analogous substituted salicylaldehydes, a qualitative solubility profile can be predicted. Similar compounds are generally soluble in polar aprotic solvents and alcohols, with limited solubility in water.[2][3][4]
Table 1: Predicted Qualitative Solubility of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | Capable of hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the aldehyde and chloromethyl groups. |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Can act as both hydrogen bond donors and acceptors, facilitating interaction with the hydroxyl and aldehyde groups. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | The nonpolar character of the tert-butyl group and the aromatic ring, along with dipole-dipole interactions, favor solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solvent can engage in π-π stacking with the benzene ring of the solute. |
| Ethers | Diethyl ether | Moderate to Low | Can accept hydrogen bonds but the overall polarity is lower than alcohols. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The polar functional groups limit solubility in highly nonpolar solvents. |
| Aqueous | Water | Very Low | The large hydrophobic surface area of the tert-butyl group and the aromatic ring significantly reduces aqueous solubility.[4][5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, experimental determination is essential. A standardized method for this is the equilibrium solubility assay.[6]
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents.
-
Ensure a visible excess of solid remains to confirm saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette.
-
Filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method (see Section 4 for a general method).
-
Calculate the concentration of the compound in the original saturated solution based on the peak area and the dilution factor.
-
Express the solubility in units such as mg/mL or mol/L.
-
Stability Profile and Degradation Pathways
The stability of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde is a critical consideration for its storage, handling, and application. The molecule contains two primary reactive sites: the aldehyde functional group and the benzylic chloride.
Potential Degradation Pathways
-
Hydrolysis of the Chloromethyl Group: The benzylic chloride is susceptible to nucleophilic attack by water or other nucleophiles, leading to the formation of the corresponding benzyl alcohol derivative. This reaction can be accelerated by heat and changes in pH.
-
Oxidation of the Aldehyde Group: Aldehydes are prone to oxidation to form carboxylic acids. This can occur upon exposure to air (auto-oxidation) or other oxidizing agents.
-
Photodegradation: Aromatic aldehydes can be sensitive to light, which may induce various photochemical reactions.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The presence of impurities, such as trace metals, can catalyze thermal degradation.[7]
-
Polymerization/Condensation: Under certain conditions, particularly in the presence of strong acids or bases, aldehydes can undergo self-condensation or polymerization reactions.
Forced Degradation Studies
To systematically evaluate the stability of the compound and identify potential degradation products, forced degradation (stress testing) studies are recommended, following the principles outlined in the ICH guidelines.[8][9][10][11][12]
Experimental Protocol for Forced Degradation:
-
Sample Preparation:
-
Prepare stock solutions of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For solid-state studies, use a pre-weighed amount of the pure compound.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Store at room temperature and an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Store at room temperature and an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80 °C) in the dark.
-
Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions.
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for analysis.
-
-
Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Analyze all samples using a stability-indicating HPLC method (see Section 4).
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Perform peak purity analysis to ensure the parent peak is not co-eluting with any degradants.
-
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating the intact compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and suitable technique for this purpose.[13][14][15][16][17][18]
Recommended HPLC Method
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is recommended. A typical gradient could be from 50% to 95% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., determined by a UV scan). A starting wavelength could be around 254 nm or 320 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Handling and Storage
Given the reactive nature of the chloromethyl and aldehyde groups, proper handling and storage are essential to maintain the integrity of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with strong oxidizing agents, strong bases, and moisture.
Conclusion
While specific experimental data on the solubility and stability of 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde are not extensively documented, a comprehensive understanding of its likely behavior can be derived from its chemical structure and data from analogous compounds. This technical guide provides a framework for researchers to handle, store, and utilize this compound effectively. The provided protocols for quantitative solubility determination and forced degradation studies offer a systematic approach to generating the necessary experimental data for specific applications in drug discovery and development. The use of a validated stability-indicating HPLC method is paramount for accurately assessing the purity and stability of this versatile synthetic intermediate.
References
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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EMA. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]
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- Patel, K., & Pande, C. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
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PubChem. (n.d.). 3-tert-butyl-5-(chloromethyl)-2-hydroxybenzaldehyde. Retrieved from [Link]
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- Schwenk, E. (1951). Stabilization of benzyl chloride. U.S. Patent No. 2,542,216. Washington, DC: U.S.
- Singh, R., & Rehman, Z. U. (2012).
- Varma, P. S., & Jadhav, G. V. (1936). Complexes of Substituted Salicylaldehydes with Cu(II), Ni(II), Co(II), Zn(lI) & Mn(II). Journal of the Indian Chemical Society, 13, 615-620.
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